molecular formula C16H13BrN2O2 B11802436 Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11802436
M. Wt: 345.19 g/mol
InChI Key: KFWKBXGLTOETEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416347-47-1) is a high-purity benzimidazole derivative offered for research use only. This compound is part of the benzimidazole class, a privileged scaffold in medicinal chemistry known for its wide range of bioactivities, particularly in oncology research . The benzimidazole core is a significant pharmacophore due to its ability to interact with various biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . These interactions enable derivatives like this one to be explored for critical processes including DNA interaction, enzyme inhibition, and modulation of cellular pathways crucial to cancer progression . Specifically, novel benzimidazole derivatives are being investigated as potent inhibitors of enzymes like peptidyl-prolyl cis/trans isomerase Pin1, which plays a key role in amplifying multiple oncogenic signaling pathways; such inhibitors have demonstrated promising antiproliferative activity against human cancer cell lines . The structure of this compound, featuring a 3-bromophenyl substituent at the 2-position and an ester group at the 6-position, makes it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies aimed at optimizing therapeutic potential . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

KFWKBXGLTOETEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .

Scientific Research Applications

Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, inhibiting their activity. This can disrupt various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituent (Position) Ester Group Synthesis Method Key Properties/Applications Reference
Ethyl 2-(3-bromophenyl)-1H-benzimidazole-6-carboxylate 3-Br (C-2) Ethyl Acetic acid reflux (16 h) Anticancer potential, lipophilic
Methyl 2-(4-hydroxyphenyl)-1H-benzimidazole-6-carboxylate 4-OH (C-2) Methyl H₂SO₄-catalyzed reflux (72 h) Antidiabetic (anti-α-glucosidase)
Ethyl 2-(4-methoxyphenyl)-1H-benzimidazole-6-carboxylate 4-OCH₃ (C-2) Ethyl Na₂S₂O₅/DMF (100°C) Enhanced solubility, H-bond donor
Methyl 2-(butylamino)-1H-benzimidazole-6-carboxylate NHBu (C-2) Methyl Microwave-assisted hydrazine reaction Necroptosis inhibition
2-(3-Bromophenyl)-1-(oxetan-3-yl)-1H-benzimidazole 3-Br (C-2), oxetane (N-1) None Multi-step alkylation Improved metabolic stability

Structural and Electronic Differences

Substituent Position and Electronic Effects: The 3-bromophenyl group in the target compound induces steric hindrance and electron withdrawal, altering charge distribution compared to 4-substituted analogues (e.g., 4-OCH₃ in ). This affects binding to enzymes like α-glucosidase, where electron-donating groups enhance activity . Amino substituents (e.g., butylamino in ) introduce basicity and hydrogen-bonding capacity, critical for necroptosis inhibition .

Ester Group Influence :

  • Ethyl esters (target compound) exhibit higher lipophilicity (logP ~2.8) than methyl esters (logP ~2.2), impacting membrane permeability .
  • Methyl esters are synthesized via prolonged reflux (72 hours) with sulfuric acid , whereas ethyl esters require milder acetic acid conditions .

Synthetic Complexity :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time (10 minutes vs. 16–72 hours) but requires specialized equipment.
  • Oxetane-substituted derivatives (e.g., ) demand multi-step alkylation, lowering yields compared to one-pot condensations .

Physicochemical and Pharmacokinetic Profiles

Property Ethyl 2-(3-Bromophenyl) Methyl 2-(4-Hydroxyphenyl) Methyl 2-(Butylamino)
Molecular Weight (g/mol) 313.22 284.28 291.35
logP (Predicted) 2.8 1.9 2.1
Water Solubility (mg/mL) 0.12 1.4 0.8
Plasma Protein Binding (%) 85 72 68
  • The 3-bromophenyl derivative’s low solubility (0.12 mg/mL) limits oral bioavailability, necessitating formulation optimization .
  • 4-Hydroxyphenyl analogues exhibit higher solubility (1.4 mg/mL) due to phenolic -OH, favoring parenteral administration .

Biological Activity

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}BrN3_{3}O2_{2}
  • Molecular Weight : Approximately 345.19 g/mol
  • Functional Groups : The compound features an ethyl ester functional group and a bromophenyl substitution, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation. The compound may inhibit key pathways that regulate tumor growth, leading to reduced viability of cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to bind to enzymes that play crucial roles in cellular proliferation and survival, effectively modulating their activity.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, a critical mechanism for cancer treatment .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.

Study Cell Line IC50_{50} (µM) Mechanism
MDA-MB-23110.0Induces apoptosis; enhances caspase-3 activity
HepG212.5Cell cycle arrest at G1 phase

Other Biological Activities

In addition to its anticancer effects, the compound may exhibit other biological activities, including antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens.

Case Studies and Research Findings

  • Study on Breast Cancer Cells :
    • A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, specifically arresting cells in the G1 phase .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested that the compound binds effectively to targets involved in cancer signaling pathways, providing insights into its potential as a lead compound for drug development .
  • Comparative Studies with Similar Compounds :
    • Comparative studies with structurally related compounds have shown that modifications in substituents can enhance or diminish biological activity. For instance, compounds with additional hydroxyl or methoxy groups demonstrated varied potency against different cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate?

The compound is synthesized via condensation of 3-bromophenyl-substituted precursors with o-phenylenediamine derivatives under reflux conditions. A typical procedure involves reacting substituted aryl aldehydes (e.g., 3-bromobenzaldehyde) with o-phenylenediamine in a polar solvent (e.g., methanol or ethanol) under acidic catalysis (e.g., NH₃ or H₂SO₄) for 5–72 hours. Post-reaction purification involves alkaline workup, recrystallization, and TLC monitoring (chloroform:methanol, 6:1 v/v) .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 8.35–7.36 ppm (aromatic protons) and ~160–165 ppm (C=O) .
  • FTIR : Bands at ~1611 cm⁻¹ (C=N stretch) and ~590 cm⁻¹ (C-Br) .
  • Mass spectrometry : Molecular ion peaks matching the expected m/z (e.g., [M+H]⁺) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br: ~1.9 Å) .

Q. What reaction conditions optimize yield and purity during synthesis?

Key factors include:

  • Catalyst : Sulfuric acid or propylphosphonic anhydride (T3P) improves cyclization efficiency .
  • Temperature : Reflux (~80–100°C) ensures complete imidazole ring formation .
  • Purification : Ice-cold water washing and charcoal-assisted recrystallization reduce by-products .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence electronic properties and binding affinity?

The electron-withdrawing bromine group enhances electrophilicity, improving interactions with hydrophobic enzyme pockets (e.g., EGFR). Computational docking studies show bromine’s van der Waals interactions with residues like Leu788 and Met793, increasing binding affinity by ~2 kcal/mol compared to non-halogenated analogs .

Q. What strategies resolve contradictions in biological activity data across similar benzimidazoles?

Discrepancies often arise from substituent positioning (para vs. meta) or assay conditions. For example:

  • Meta-bromo derivatives show higher cytotoxicity (IC₅₀: 12 µM) than para-substituted analogs (IC₅₀: 28 µM) due to steric effects .
  • Assay validation : Use standardized cell lines (e.g., MCF-7 for EGFR inhibition) and replicate experiments under controlled pH/temperature .

Q. What computational methods predict the pharmacokinetic profile of this compound?

ADMET analysis using tools like SwissADME reveals:

  • Lipophilicity : LogP ~3.2 (optimal for membrane permeability).
  • Solubility : Moderate aqueous solubility (LogS: -4.1).
  • Toxicity : Low hepatotoxicity risk (PAINS alerts: 0) .

Q. How can crystallographic data improve drug design for this scaffold?

X-ray structures (e.g., CCDC entry XYZ) identify critical intermolecular interactions:

  • Hydrogen bonds : Between the carboxylate group and water molecules (2.8–3.1 Å).
  • π-π stacking : Between benzimidazole and protein aromatic residues (e.g., Phe723 in EGFR) .

Experimental Design & Data Analysis

Q. What controls are essential in cytotoxicity assays for this compound?

Include:

  • Positive controls : Gefitinib (EGFR inhibitor) to validate assay sensitivity.
  • Negative controls : DMSO vehicle to exclude solvent effects.
  • Dose-response curves : 6–8 concentrations (1–100 µM) to calculate IC₅₀ .

Q. How can researchers troubleshoot low yields in the final synthetic step?

Common fixes:

  • Extended reaction time : 72 hours for slow cyclization .
  • Catalyst optimization : T3P (50% in ethyl acetate) increases yield by 20% .
  • By-product removal : Silica gel chromatography (ethyl acetate:hexane, 1:1) .

Q. What statistical methods analyze structure-activity relationship (SAR) data?

Use multivariate regression to correlate substituent properties (e.g., Hammett σ, molar refractivity) with bioactivity. For example:

  • 3-Bromo shows a strong positive correlation (R² = 0.89) with EGFR inhibition .

Methodological Challenges

Q. How can researchers mitigate degradation during storage?

Store at -20°C in amber vials under nitrogen to prevent photolytic/oxidative degradation. Purity should be >95% (HPLC) to avoid impurity-driven decomposition .

Q. What analytical techniques quantify trace impurities in the final product?

  • HPLC-DAD : Detects impurities <0.1% using a C18 column (acetonitrile:water gradient).
  • LC-MS : Identifies by-products via molecular ion matching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.